molecular formula C8H10N2O2 B8704673 Methyl 3-(1-methylpyrazol-4-yl)acrylate

Methyl 3-(1-methylpyrazol-4-yl)acrylate

Cat. No. B8704673
M. Wt: 166.18 g/mol
InChI Key: RFUOSGKQKNFRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-methylpyrazol-4-yl)acrylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)prop-2-enoate

InChI

InChI=1S/C8H10N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h3-6H,1-2H3

InChI Key

RFUOSGKQKNFRGH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1-Methylpyrazol-4-yl)acrylic acid (86.8 g) was added to a solution of sulphuric acid (20 ml) in methanol (690 ml), and the mixture refluxed for 2.5 hours, cooled, then poured onto ice. The acid was neutralised with aqueous sodium hydroxide and the product extracted into dichloromethane, which was dried and evaporated. Crystallisation from ether/petrol gave methyl 3-(1-methylpyrazol-4-yl)acrylate (89.0 g). 1H-NMR (d6-DMSO) δ 3.77 (3H,s), 3.91 (3H,s), 6.16 (1H,d), 7.54 (1H,s), 7.56 (1H,d), 7.69 (1H,s). (APCI) found (M+H)=167. C8H10N2O2 requires 166.
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86.8 g
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reactant
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20 mL
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690 mL
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Synthesis routes and methods II

Procedure details

3-(1-Methylpyrazol-4-yl)acrylic acid (18.86 g) was added to a solution of sulphuric acid (15 ml) in methanol (150 ml), and the mixture refluxed for 2 hours, cooled, and poured onto ice. The acid was neutralised with solid sodium carbonate and the product extracted into dichloromethane, which was dried and evaporated. Crystallisation from ether/petrol gave methyl 3-(1-methylpyrazol-4-yl)acrylate (16.0 g). 1H-NMR (d6-DMSO) δ 3.77 (3H, s), 3.91 (3H, s), 6.16 (1H, d), 7.54 (1H, s), 7.56 (1H, d), 7.69 (1H, s). (APCI) M+H=167. C8H10N2O2 requires 166.
Quantity
18.86 g
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reactant
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15 mL
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150 mL
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solvent
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0 (± 1) mol
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